molecular formula C26H28N6O3S B2490484 N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-59-0

N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2490484
M. Wt: 504.61
InChI Key: NULIRGNUPIZAGQ-UHFFFAOYSA-N
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Description

The study and development of heterocyclic compounds, particularly those containing the [1,2,4]triazolo[4,3-b]pyridazine moiety, have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds like N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide represent a class of synthetic targets with promising pharmacological profiles.

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazine derivatives often involves multi-step reactions, including thioalkylation, cyclization, and functionalization of starting materials. For example, a study demonstrated the synthesis of a series of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives, showcasing the versatility of heterocyclic syntheses (Shakir, Ali, & Hussain, 2017).

Molecular Structure Analysis

Determining the molecular structure of such compounds typically involves spectroscopic methods like NMR, IR, and X-ray crystallography. A detailed study on a compound structurally related to our molecule of interest revealed its crystal structure and provided insights into the molecular geometry, confirming the presence of specific substituents and heterocyclic rings (Huang et al., 2020).

Chemical Reactions and Properties

Heterocyclic compounds like the one often undergo various chemical reactions, including nucleophilic substitution, cyclization, and rearrangements, which are essential for introducing different functional groups or for the synthesis of novel derivatives. For example, transformations of related compounds have been reported, where ethoxythiazole derivatives were converted into substituted pyridazines, highlighting the chemical versatility of these heterocycles (Albreht et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of triazolopyridazine derivatives depend significantly on their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation into potential pharmaceuticals.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the compound's heterocyclic framework and substituents. Studies on similar compounds have shown a range of biological activities, including antiproliferative, antimicrobial, and antioxidant effects, which are attributed to their unique chemical structures (Mamta et al., 2019).

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • The compound's derivatives, specifically [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, have shown promising applications in inhibiting the proliferation of endothelial and tumor cells, suggesting their potential in cancer treatment research (Ilić et al., 2011).
  • Preliminary antimicrobial activities against a range of microorganisms have been observed in novel derivatives of 3-substituted [1,2,4] triazolo[4,3-b]pyridazines, indicating their potential as antimicrobial agents (Ruso et al., 2014).

Antioxidant Ability

  • Certain derivatives, such as compound 9b, demonstrated significant antioxidant ability in both DPPH and FRAP assays, surpassing the performance of ascorbic acid, suggesting their potential as strong antioxidants (Shakir et al., 2017).

Antiviral and Anti-HAV Activities

  • Some newly synthesized triazolo[4,3-b]pyridazine derivatives showed promising antiviral activity against hepatitis-A virus (HAV), with compound 15 demonstrating a notable effect, indicating potential applications in antiviral therapy (Shamroukh & Ali, 2008).

Tankyrase Inhibition

  • Derivatives of this compound class have been identified as selective tankyrase inhibitors, with particular derivatives showing low nanomolar selectivity. These findings suggest potential applications in the study of tankyrase implications in various physiopathological conditions (Liscio et al., 2014).

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential pharmacological activities. Given the wide range of activities exhibited by similar compounds, it could have potential applications in a variety of areas .

properties

IUPAC Name

4-methoxy-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S/c1-16-13-17(2)25(18(3)14-16)28-23(33)15-36-24-10-9-21-29-30-22(32(21)31-24)11-12-27-26(34)19-5-7-20(35-4)8-6-19/h5-10,13-14H,11-12,15H2,1-4H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULIRGNUPIZAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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